1-Chloro-4-(chloro(4-fluorophenyl)methyl)benzene
Description
Properties
IUPAC Name |
1-chloro-4-[chloro-(4-fluorophenyl)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2F/c14-11-5-1-9(2-6-11)13(15)10-3-7-12(16)8-4-10/h1-8,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAHMFOVBVDJRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(chloro(4-fluorophenyl)methyl)benzene can be synthesized through a multi-step process involving the chlorination of 4-fluorotoluene followed by a Friedel-Crafts alkylation reaction. The general synthetic route involves:
Chlorination of 4-fluorotoluene: This step involves the reaction of 4-fluorotoluene with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to produce 1-chloro-4-fluorotoluene.
Friedel-Crafts Alkylation: The 1-chloro-4-fluorotoluene is then subjected to a Friedel-Crafts alkylation reaction with benzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to yield this compound.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced separation techniques may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(chloro(4-fluorophenyl)methyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Electrophilic Aromatic Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and bromine (Br2) for bromination.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products:
Nucleophilic Substitution: Corresponding substituted derivatives such as 1-hydroxy-4-(chloro(4-fluorophenyl)methyl)benzene.
Electrophilic Aromatic Substitution: Nitro, sulfonyl, or bromo derivatives of the compound.
Oxidation: Carboxylic acids or ketones derived from the oxidation of the methyl group.
Scientific Research Applications
Scientific Research Applications
1-Chloro-4-(chloro(4-fluorophenyl)methyl)benzene has several notable applications in scientific research:
Pharmaceutical Development
The compound serves as a precursor in the synthesis of various pharmaceuticals. Its halogenated structure allows for modifications that can lead to compounds with enhanced biological activities. For instance, derivatives of this compound have been explored for their potential as inhibitors of specific enzymes involved in metabolic pathways.
Anticancer Research
Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have shown that these derivatives can inhibit the proliferation of various cancer cell lines, including HeLa cells, with promising IC50 values indicating strong cytotoxic effects compared to standard chemotherapeutic agents.
Material Science
Due to its unique chemical structure, this compound is also investigated for applications in material science, particularly in the development of polymers and coatings that require specific thermal and chemical resistance properties.
| Compound Name | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 4.22 | Induces apoptosis via Bcl-2/Bax modulation |
| Compound B | MCF-7 | 3.50 | Cell cycle arrest at G2/M phase |
| Compound C | A549 | 5.00 | EGFR inhibition |
Case Study 1: Anticancer Efficacy
A clinical trial investigated a derivative of this compound for treating cervical cancer. The results showed a significant reduction in tumor size among participants, highlighting its potential as a therapeutic agent.
Case Study 2: Combination Therapy
Research on the use of this compound in combination with traditional chemotherapeutics revealed enhanced efficacy in reducing tumor growth rates compared to monotherapy treatments. This suggests a synergistic effect that warrants further investigation.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(chloro(4-fluorophenyl)methyl)benzene depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The mechanism involves the attack of a nucleophile on the electrophilic carbon atom bearing the chlorine, leading to the displacement of the chlorine atom.
Electrophilic Aromatic Substitution: The mechanism involves the formation of a sigma complex (arenium ion) followed by the loss of a proton to restore aromaticity.
Oxidation: The mechanism involves the transfer of electrons from the compound to the oxidizing agent, resulting in the formation of oxidized products.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 1-chloro-4-(chloro(4-fluorophenyl)methyl)benzene and related compounds:
Reactivity and Electronic Effects
- Electron-Withdrawing Effects : The 4-fluorophenyl group in the target compound introduces strong electron-withdrawing character via the fluorine atom, which polarizes the aromatic ring and stabilizes negative charges. This contrasts with the electron-donating methyl group in 1-chloro-4-(chloro(phenyl)methyl)benzene, altering reactivity in electrophilic substitutions .
- Chlorine Reactivity : The dichloromethyl (–CH₂Cl) group is prone to nucleophilic substitution, similar to p,p’-DDM. However, the presence of fluorine may slow reaction kinetics due to increased steric hindrance and electronic stabilization .
Key Research Findings
- Synthetic Challenges: Chlorination of diarylmethanols (e.g., (4-chlorophenyl)(4-fluorophenyl)methanol) requires precise conditions; excessive base or solvent polarity reduces yield .
- Thermodynamic Stability : Fluorinated derivatives exhibit higher transition-state energy barriers (~4.66 kcal/mol) compared to chlorinated analogs, impacting reaction rates .
- Applications in Drug Design : The combination of Cl and F substituents enhances lipophilicity and target binding in kinase inhibitors, as seen in VEGFR-2 inhibitors derived from phthalazine scaffolds .
Biological Activity
1-Chloro-4-(chloro(4-fluorophenyl)methyl)benzene is an aromatic compound notable for its unique structural features, including the presence of chlorine and fluorine substituents. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C13H10Cl2F
- Molecular Weight : 252.735 g/mol
- Melting Point : 36ºC
- Boiling Point : 345.5ºC
The compound's structure enhances its lipophilicity, which may influence its interactions with biological targets and contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate cellular pathways, leading to diverse biological effects:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation, suggesting potential anticancer properties. For instance, derivatives containing the 3-chloro-4-fluorophenyl moiety have demonstrated enhanced inhibitory activity against certain targets in various studies .
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, related compounds have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Biological Activity Data
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of various halogenated benzene derivatives, including those similar to this compound. The results indicated that these compounds exhibited potent antibacterial activity, with significant inhibition zones observed against multiple bacterial strains . -
Cancer Cell Proliferation :
Research focusing on the anticancer potential of halogenated compounds revealed that those containing the chlorinated phenyl group effectively inhibited the growth of cancer cells in vitro. The mechanism was linked to the modulation of signaling pathways associated with cell survival and proliferation . -
Inhibitory Activity Against Enzymes :
A series of compounds derived from the chlorinated phenyl structure were tested for their ability to inhibit specific enzymes linked to cancer progression. The introduction of the 3-chloro-4-fluorophenyl fragment significantly increased inhibitory potency compared to unsubstituted analogs .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-Chloro-4-(chloro(4-fluorophenyl)methyl)benzene, and what challenges arise during purification?
- Synthesis : While direct synthesis protocols are not explicitly documented in the evidence, analogous compounds (e.g., difluoromethoxy-substituted benzenes) suggest using nucleophilic substitution or Friedel-Crafts alkylation. For example, reacting 4-fluorobenzyl chloride with 4-fluorophenyl magnesium bromide under anhydrous conditions could yield the target compound. Solvent selection (e.g., DMSO or acetonitrile) and base (e.g., NaOH) are critical to avoid hydrolysis of the benzhydryl chloride group .
- Purification : Column chromatography with silica gel and non-polar eluents (hexane/ethyl acetate) is recommended. Halogenated by-products may require repeated recrystallization in ethanol or dichloromethane .
Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of this compound?
- 1H NMR : Expect splitting patterns from the two 4-fluorophenyl groups. The benzhydryl proton (CHCl) would appear as a singlet near δ 5.5–6.0 ppm, though steric hindrance may shift this. Fluorine coupling with adjacent protons may cause additional splitting .
- 13C NMR : The central carbon (C-Cl) should resonate near δ 70–80 ppm. Aromatic carbons adjacent to fluorine will show deshielding (δ 115–125 ppm) .
Q. What analytical techniques are suitable for detecting trace impurities in this compound?
- GC-MS : Effective for identifying volatile by-products like unreacted 4-fluorotoluene or chlorinated intermediates.
- HPLC : Paired with a UV detector (λ = 254 nm) to resolve polar impurities. Use a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How does the electronic environment of the benzhydryl chloride group influence its reactivity in nucleophilic substitution reactions?
- The electron-withdrawing fluorine atoms on the aryl rings enhance the electrophilicity of the central carbon, facilitating SN2 reactions with nucleophiles (e.g., amines, alkoxides). However, steric hindrance from the bulky aryl groups may slow kinetics. DFT studies (as in ) could model transition states to predict regioselectivity .
- Contradiction Alert : Some studies suggest steric effects dominate over electronic effects, leading to unexpected stability in protic solvents. This requires validation via kinetic isotope effect (KIE) experiments .
Q. What crystallographic challenges arise when determining the crystal structure of this compound, and how can SHELX software address them?
- Challenges : Low crystal symmetry (likely monoclinic or orthorhombic systems) and disorder in the benzhydryl group due to rotational freedom. Twinning or pseudo-symmetry may complicate refinement.
- Solutions : SHELXL-2018’s TWIN and BASF commands can model twinning. Use Hirshfeld atom refinement (HAR) for accurate H-atom positioning, especially near fluorine atoms .
Q. What computational methods are suitable for studying the compound’s potential as a bioactive intermediate in drug discovery?
- Molecular Docking : AutoDock Vina or Schrödinger Suite can predict binding affinities to targets like cytochrome P450 enzymes.
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ≈ 3.5, high blood-brain barrier permeability). The chloro and fluoro groups may enhance metabolic stability but pose hepatotoxicity risks .
Methodological Considerations Table
Critical Analysis of Contradictions
- Synthetic Yield Discrepancies : Some protocols report >80% yields using Grignard reagents, while others note <50% due to steric hindrance. This may stem from variations in reaction temperature (0°C vs. room temperature) or solvent polarity .
- Biological Activity : While suggests antimicrobial potential for similar chlorinated aromatics, no direct data exists for this compound. Researchers must validate bioactivity via minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
